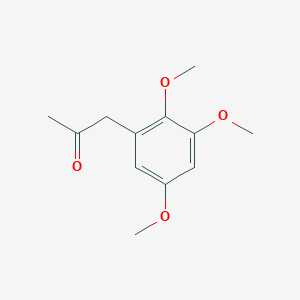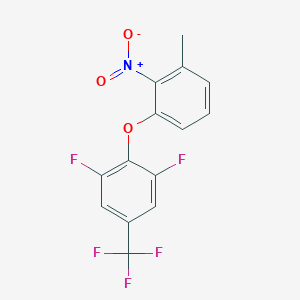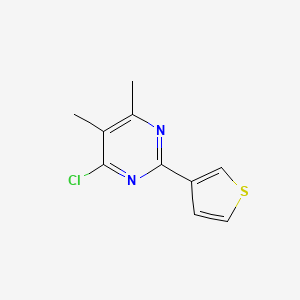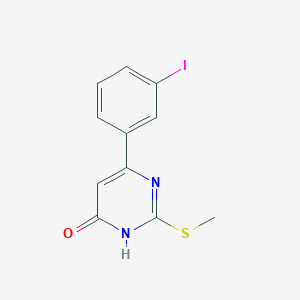
1-(2,3,5-Trimethoxyphenyl)-2-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3,5-Trimethoxyphenyl)-2-propanone is an organic compound that belongs to the class of phenylpropanones It is characterized by the presence of three methoxy groups attached to the benzene ring and a propanone group
準備方法
The synthesis of 1-(2,3,5-Trimethoxyphenyl)-2-propanone can be achieved through several synthetic routes. One common method involves the reaction of 2,3,5-trimethoxybenzaldehyde with a suitable reagent to form the corresponding alcohol, which is then oxidized to yield the desired ketone. The reaction conditions typically involve the use of strong oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
化学反応の分析
1-(2,3,5-Trimethoxyphenyl)-2-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include sodium borohydride for reduction and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-(2,3,5-Trimethoxyphenyl)-2-propanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of therapeutic agents.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of 1-(2,3,5-Trimethoxyphenyl)-2-propanone involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can interact with cellular pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
1-(2,3,5-Trimethoxyphenyl)-2-propanone can be compared with other similar compounds, such as:
1-(3,4,5-Trimethoxyphenyl)-2-propanone: Differing in the position of the methoxy groups, this compound may exhibit different chemical and biological properties.
1-(2,4,5-Trimethoxyphenyl)-2-propanone:
特性
IUPAC Name |
1-(2,3,5-trimethoxyphenyl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-8(13)5-9-6-10(14-2)7-11(15-3)12(9)16-4/h6-7H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZUVGKAENKPKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C(=CC(=C1)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[methyl-[2-phenyl-5-prop-2-enyl-6-(trifluoromethyl)pyrimidin-4-yl]amino]benzoic acid](/img/structure/B13429569.png)



![(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-ol](/img/structure/B13429596.png)



![5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B13429616.png)


![1-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}ethan-1-one](/img/structure/B13429645.png)
![(1R,2S,5S)-N-((R)-1-Cyano-2-((S)-2-oxopyrrolidin-3-yl)ethyl)-3-((S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13429649.png)

